molecular formula C22H24N2O6 B15029869 Diethyl 2'-amino-6'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Diethyl 2'-amino-6'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B15029869
M. Wt: 412.4 g/mol
InChI Key: IDZBBSQBMUIUBG-UHFFFAOYSA-N
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Description

3’,5’-DIETHYL 2’-AMINO-6’-METHYL-2-OXO-1-(PROP-2-EN-1-YL)-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-DIETHYL 2’-AMINO-6’-METHYL-2-OXO-1-(PROP-2-EN-1-YL)-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of indole derivatives with appropriate aldehydes and ketones under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the spiro structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3’,5’-DIETHYL 2’-AMINO-6’-METHYL-2-OXO-1-(PROP-2-EN-1-YL)-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens or nitro groups. The reactions are typically carried out under controlled temperatures and may require the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .

Mechanism of Action

The mechanism of action of 3’,5’-DIETHYL 2’-AMINO-6’-METHYL-2-OXO-1-(PROP-2-EN-1-YL)-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3’,5’-DIETHYL 2’-AMINO-6’-METHYL-2-OXO-1-(PROP-2-EN-1-YL)-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE apart is its unique spiro structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C22H24N2O6

Molecular Weight

412.4 g/mol

IUPAC Name

diethyl 2'-amino-6'-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C22H24N2O6/c1-5-12-24-15-11-9-8-10-14(15)22(21(24)27)16(19(25)28-6-2)13(4)30-18(23)17(22)20(26)29-7-3/h5,8-11H,1,6-7,12,23H2,2-4H3

InChI Key

IDZBBSQBMUIUBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)CC=C)C(=O)OCC)N)C

Origin of Product

United States

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